

¹H and ¹³C NMR spectral analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of **5-Bromo-2-(trifluoromethoxy)benzaldehyde**

For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** and compares it with two structurally similar alternatives: 2-(trifluoromethoxy)benzaldehyde and 5-bromo-2-methoxybenzaldehyde. The presented data facilitates a deeper understanding of the influence of substituents on the magnetic environment of atomic nuclei within these aromatic systems.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **5-Bromo-2-(trifluoromethoxy)benzaldehyde** and its analogues. All spectra were recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Other Signals (s) |
|--|---------------------|--|-------------------------------------|
| 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 10.24 ppm (1H) | 9.22 ppm (s, 1H), 8.39 ppm (dd, J = 8.1, 1.9 Hz, 1H), 7.91 ppm (d, J = 8.1 Hz, 1H) | N/A |
| 2-(trifluoromethoxy)benzaldehyde | 10.47 ppm (1H) | 7.84-7.82 ppm (m, 1H), 7.58-7.53 ppm (m, 1H), 7.05-6.98 ppm (m, 2H) | N/A |
| 5-Bromo-2-methoxybenzaldehyde | 10.47 ppm (1H) | 7.94 ppm (d, J=2.6 Hz, 1H), 7.63 ppm (dd, J=8.9, 2.6 Hz, 1H), 6.91 ppm (d, J=8.9 Hz, 1H) | 3.92 ppm (s, 3H, OCH ₃) |

Table 2: ¹³C NMR Spectral Data Comparison

| Compound | Aldehyde Carbon | Aromatic Carbons | Other Carbons |
|--|-----------------|---|---|
| 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 189.3 ppm | 152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz) | N/A |
| 2-(trifluoromethoxy)benzaldehyde | 189.9 ppm | 161.8, 135.9, 128.5, 124.8, 120.6, 111.6 | 120.3 (q, J = 257.5 Hz, CF ₃) |
| 5-Bromo-2-methoxybenzaldehyde | 189.0 ppm | 159.9, 137.2, 129.7, 126.9, 116.0, 113.8 | 56.3 ppm (OCH ₃) |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ^1H and ^{13}C NMR spectra for the compounds discussed.

Instrumentation: A Bruker Avance 400 MHz spectrometer, or an equivalent instrument, equipped with a 5 mm broadband probe.

Sample Preparation:

- Approximately 5-10 mg of the solid sample or 5-10 μL of the liquid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

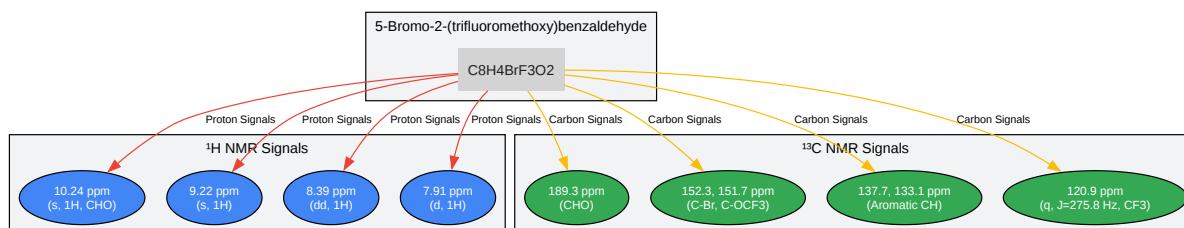
- Pulse Program: A standard single-pulse sequence (zg30) was used.
- Solvent: CDCl_3
- Temperature: 298 K
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.09 s
- Processing:
 - The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
 - The spectrum was phased and baseline corrected.
 - The chemical shifts were referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.
- Solvent: CDCl_3
- Temperature: 298 K
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.36 s
- Processing:
 - The FID was Fourier transformed with a line broadening of 1.0 Hz.
 - The spectrum was phased and baseline corrected.
 - The chemical shifts were referenced to the solvent signal of CDCl_3 at 77.16 ppm.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the key structural features of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** and their corresponding signals in the ^1H and ^{13}C NMR spectra.



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Caption: Structure-Spectra Correlation for **5-Bromo-2-(trifluoromethoxy)benzaldehyde**.

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